An In-depth Technical Guide on the Synthesis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
An In-depth Technical Guide on the Synthesis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
Introduction
Bis(2-butoxyethyl) 2-hydroxyethyl phosphate, with CAS number 1477494-86-2, is an organophosphate ester.[1] Structurally, it is a triester of phosphoric acid, featuring two 2-butoxyethyl groups and one 2-hydroxyethyl group attached to the central phosphate core. This compound is recognized primarily as a metabolite of Tris(2-butoxyethyl) phosphate (TBEP), a widely used organophosphate flame retardant and plasticizer.[1][2] Understanding its synthesis is crucial for creating analytical standards for toxicological and environmental monitoring, as well as for exploring the properties of asymmetrically substituted phosphate esters.
Physicochemical Properties
A summary of the key quantitative data and properties for the target compound is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₄H₃₁O₇P | [6] |
| Molecular Weight | 342.37 g/mol | [7] |
| IUPAC Name | bis(2-butoxyethyl) 2-hydroxyethyl phosphate | [6] |
| CAS Number | 1477494-86-2 | [1] |
| Appearance | Colourless to Pale Yellow Oil |
Proposed Synthesis Pathway
The synthesis of an asymmetrical phosphate triester like Bis(2-butoxyethyl) 2-hydroxyethyl phosphate requires a controlled, stepwise approach to avoid the formation of a complex mixture of symmetrical and mixed esters. A logical method involves the sequential reaction of the corresponding alcohols with phosphorus oxychloride in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct.[3]
The proposed pathway consists of two main steps:
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Formation of the Dichloridate Intermediate: Phosphorus oxychloride is reacted with two equivalents of 2-butoxyethanol. This reaction forms the key intermediate, bis(2-butoxyethyl) phosphorochloridate, along with two equivalents of HCl, which are scavenged by a base such as triethylamine (NEt₃) or pyridine.
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Final Esterification: The bis(2-butoxyethyl) phosphorochloridate intermediate is then reacted with one equivalent of ethylene glycol (to provide the 2-hydroxyethyl group). This nucleophilic substitution reaction displaces the final chloride atom, yielding the target molecule, Bis(2-butoxyethyl) 2-hydroxyethyl phosphate.
Caption: Proposed two-step synthesis pathway for Bis(2-butoxyethyl) 2-hydroxyethyl phosphate.
Experimental Protocols
The following is a detailed, hypothetical protocol for the synthesis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate based on general procedures for organophosphate ester synthesis.[3][4]
Materials and Reagents:
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Phosphorus oxychloride (POCl₃)
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2-Butoxyethanol
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Ethylene glycol
-
Triethylamine (NEt₃), anhydrous
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Anhydrous solvent (e.g., Toluene or Dichloromethane)
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Hydrochloric acid (1M solution)
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Saturated sodium bicarbonate solution
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Saturated sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Silica gel for column chromatography
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Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
Procedure:
Step 1: Synthesis of Bis(2-butoxyethyl) phosphorochloridate
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Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried to maintain anhydrous conditions.
-
Charge the flask with 2-butoxyethanol (2.0 equivalents) and anhydrous triethylamine (2.0 equivalents) dissolved in anhydrous toluene.
-
Cool the mixture to 0°C using an ice bath.
-
Add phosphorus oxychloride (1.0 equivalent) dropwise via the dropping funnel over 1-2 hours, maintaining the temperature below 5°C. A white precipitate of triethylamine hydrochloride will form.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours to ensure the reaction goes to completion.
Step 2: Synthesis of Bis(2-butoxyethyl) 2-hydroxyethyl phosphate
-
Re-cool the reaction mixture from Step 1 to 0°C.
-
Add a solution of ethylene glycol (1.0 equivalent) and anhydrous triethylamine (1.0 equivalent) in anhydrous toluene dropwise to the flask.
-
Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).
Step 3: Work-up and Purification
-
Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the solid with a small amount of anhydrous toluene.
-
Combine the filtrate and the washings in a separatory funnel.
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Wash the organic layer sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude oil should be purified by silica gel column chromatography, eluting with a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the pure product.
Step 4: Characterization
-
Confirm the structure and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, ³¹P NMR spectroscopy, and mass spectrometry.
Caption: A logical workflow diagram for the proposed synthesis of the target compound.
References
- 1. Bis(2-butoxyethyl) hydroxyethyl phosphate | 1477494-86-2 [chemicalbook.com]
- 2. Exposome-Explorer - 2-Hydroxyethyl bis(2-butoxyethyl) phosphate (BBOEHEP) (Compound) [exposome-explorer.iarc.fr]
- 3. researchgate.net [researchgate.net]
- 4. Convenient Preparation of Long-Chain Dialkyl Phosphates: Synthesis of Dialkyl Phosphates [organic-chemistry.org]
- 5. Organophosphate - Wikipedia [en.wikipedia.org]
- 6. Bis(2-butoxyethyl) 2-hydroxyethyl phosphate | C14H31O7P | CID 132967161 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemscene.com [chemscene.com]
